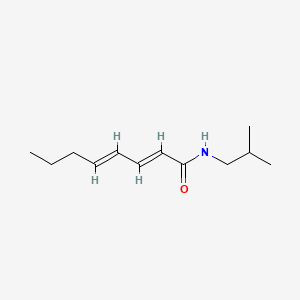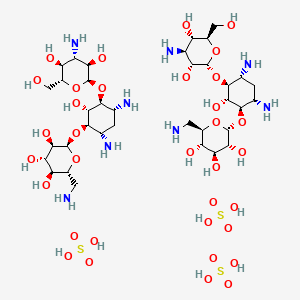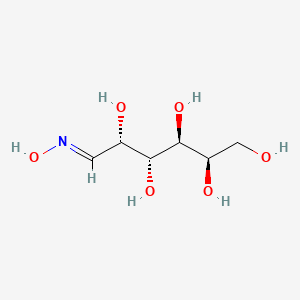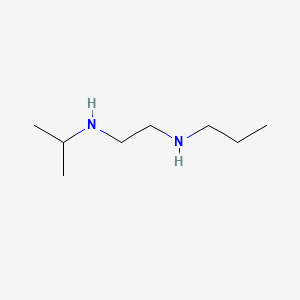![molecular formula C10H18N2O2 B12647396 N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide CAS No. 1135-47-3](/img/structure/B12647396.png)
N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditolylmethane, also known as di-p-tolylmethane, is an organic compound with the molecular formula C15H16. It is a hydrocarbon that consists of two tolyl groups attached to a central methane carbon. This compound is known for its use as a high boiling point organic solvent and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditolylmethane can be synthesized through the condensation of toluene and formaldehyde in the presence of sulfuric acid. The reaction mixture is then extracted, neutralized, distilled, and filtered to obtain the product. The fraction collected between 285°C and 310°C is typically used as the final product .
Industrial Production Methods
In industrial settings, the production of ditolylmethane follows a similar synthetic route. The process involves the use of toluene and formaldehyde, with sulfuric acid acting as a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ditolylmethane undergoes various chemical reactions, including:
Oxidation: Ditolylmethane can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form more saturated hydrocarbons.
Substitution: The aromatic rings in ditolylmethane can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Ditolylmethane has several applications in scientific research, including:
Chemistry: Used as a high boiling point solvent in various chemical reactions and processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ditolylmethane involves its interaction with molecular targets and pathways within biological systems. It can act as a solvent, facilitating the dissolution and transport of other molecules. Additionally, its aromatic rings can participate in π-π interactions with other aromatic compounds, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Similar structure but with phenyl groups instead of tolyl groups.
Benzylbenzene: Another similar compound with a benzyl group attached to a benzene ring.
Diindolylmethane: Contains indole groups instead of tolyl groups.
Uniqueness
Ditolylmethane is unique due to the presence of two tolyl groups, which impart specific chemical and physical properties. Its high boiling point and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
1135-47-3 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide |
InChI |
InChI=1S/C10H18N2O2/c13-7-11-5-9-1-2-10(4-3-9)6-12-8-14/h7-10H,1-6H2,(H,11,13)(H,12,14) |
InChI Key |
KIOWTPKBYBFHGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC=O)CNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
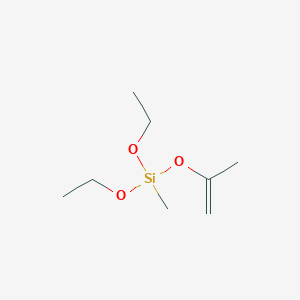
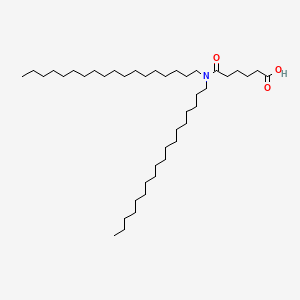
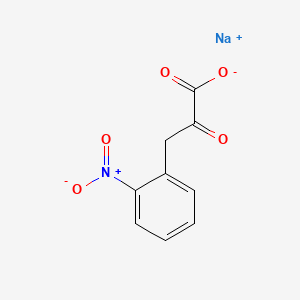


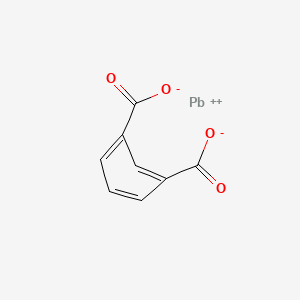
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)
